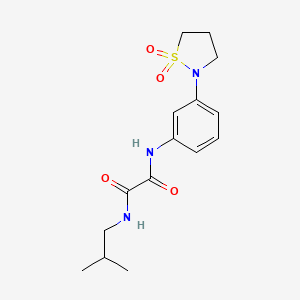

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide

Description

Properties

IUPAC Name |

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-11(2)10-16-14(19)15(20)17-12-5-3-6-13(9-12)18-7-4-8-23(18,21)22/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZMAGCQUIYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with an appropriate amine, such as 2-methylpropylamine, under suitable reaction conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts or specific solvents .

Chemical Reactions Analysis

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The biological activities of this compound are particularly noteworthy:

- Antimicrobial Properties : The thiazolidine ring structure has been associated with antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that this compound interacts with cyclin-dependent kinase 2 (CDK2), inhibiting its activity by binding to the ATP-binding pocket. This interaction leads to cell cycle arrest in cancer cells, reducing their proliferation .

Industry

In industrial applications, this compound is utilized in:

- Material Development : The compound is explored for creating new polymers and coatings with specific properties tailored for various applications.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results showed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

| Activity Type | Target Organisms/Cells | Observed Effect |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth |

| Gram-negative bacteria | Inhibition of growth | |

| Anticancer | Breast cancer cells | Reduced proliferation |

| Lung cancer cells | Reduced proliferation |

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide involves its interaction with molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Detailed Analysis

Structural Features

- Target Compound : The oxalamide linker bridges a phenyl-isothiazolidin dioxide group and an isobutyl chain. The isothiazolidin dioxide (a sulfone-containing heterocycle) enhances solubility and stability compared to simpler amides .

- 3-Chloro-N-phenyl-phthalimide : A rigid phthalimide core with a chloro substituent optimizes thermal stability for polymer synthesis but lacks the flexibility of oxalamides .

- Azo alkynylplatinum Complexes : Succinamide ligands with azo groups and platinum centers enable metal-ligand charge transfer, useful in photophysical applications but irrelevant to the metal-free target compound .

- N1,N2-Bis(azetidinyl)oxalamide: Contains azetidinone (β-lactam) rings, which are structurally distinct from isothiazolidin dioxide and confer antibiotic properties .

Research Findings and Gaps

- confirms oxalamides’ versatility in drug design, but the isothiazolidin dioxide moiety’s impact on pharmacokinetics remains unstudied.

- highlights the industrial utility of phthalimides, contrasting with the target compound’s hypothesized biomedical focus.

- No direct data on the target compound’s synthesis or bioactivity exists in the provided evidence, necessitating further experimental validation.

Biological Activity

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide is a novel compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structural features, including the isothiazolidine moiety and oxalamide linkage, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of approximately 453.557 g/mol. The structure includes a dioxidoisothiazolidine ring, which is known for its bioactive properties, particularly in inhibiting various biological targets.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2). This interaction inhibits the kinase activity by binding to the ATP-binding pocket, thereby preventing ATP from binding and leading to cell cycle arrest in the G1 to S phase transition. This inhibition can result in reduced proliferation of cancerous cells .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related sulfonamide derivatives show their ability to inhibit CDK2 effectively, leading to decreased tumor growth in various cancer cell lines .

Study 1: Inhibition of CDK2

In a study focusing on sulfonamide derivatives, it was found that these compounds inhibited CDK2 with IC50 values in the low micromolar range. The results indicated that structural modifications could enhance potency against various cancer cell lines .

Study 2: Antimicrobial Screening

A series of dioxolane derivatives were synthesized and tested for their antimicrobial properties. The results showed that certain derivatives exhibited significant activity against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values indicating strong potential for therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, related compounds often show variable absorption and metabolism based on their structural characteristics. Factors such as lipophilicity and molecular weight play crucial roles in determining bioavailability and distribution within biological systems .

Q & A

Basic: How can researchers optimize the synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide to improve yield and purity?

Methodological Answer:

- Key Steps : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents for intermediate coupling reactions, as these solvents enhance solubility of aromatic amines and oxalyl chloride derivatives .

- Temperature Control : Maintain reactions at 0–5°C during oxalamide bond formation to minimize side reactions (e.g., hydrolysis) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Yield Optimization : Use a 1.2:1 molar ratio of isobutylamine to oxalyl chloride intermediate to reduce unreacted starting material .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and isothiazolidine-dioxide sulfur environments (δ 3.5–4.2 ppm for CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 377.09) using electrospray ionization (ESI) .

- Infrared (IR) Spectroscopy : Identify characteristic C=O stretches (1650–1700 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹) .

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solubility Data : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL) .

- Formulation Tips : For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO ≤0.1% to avoid cytotoxicity) .

- Crystallization : Use acetone/water (4:1 v/v) for single-crystal growth to support X-ray diffraction studies .

Advanced: What in vitro assays are suitable for evaluating its bioactivity against fungal or cancer targets?

Methodological Answer:

- Antifungal Assays : Use Candida albicans or Aspergillus fumigatus cultures in RPMI-1640 medium. Measure minimum inhibitory concentration (MIC) via broth microdilution (CLSI M27/M38 guidelines) .

- Cancer Cell Lines : Screen against HeLa or MCF-7 cells using MTT assays. Pre-treat cells with 1–100 µM compound for 48 hours; compare IC₅₀ values to controls like doxorubicin .

- Enzyme Inhibition : Test chitin synthase (for antifungal activity) or cyclin-dependent kinase 2 (CDK2) inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside) .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to chitin synthase (PDB: 1UAZ) or CDK2 (PDB: 1HCL). Focus on hydrogen bonds between the oxalamide carbonyl and active-site residues (e.g., Lys33 in CDK2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into purified enzyme solutions .

- Mutagenesis : Engineer point mutations (e.g., S168A in chitin synthase) to validate predicted binding interactions .

Advanced: What computational strategies predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. Descriptors include logP, polar surface area, and H-bond acceptor count .

- ADMET Prediction : Employ SwissADME to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability .

Advanced: How can researchers resolve contradictions in bioactivity data across substituent variants?

Methodological Answer:

- Meta-Analysis : Compare MIC or IC₅₀ values for analogs (e.g., chloro vs. methoxy substituents) using ANOVA to assess statistical significance .

- Structural Overlays : Superimpose X-ray structures of analogs to identify steric or electronic differences impacting target binding .

Advanced: What stability studies are critical for long-term storage and in vivo use?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity : Store lyophilized powder in amber vials at –20°C to prevent photodegradation of the isothiazolidine-dioxide moiety .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Reaction Exotherms : Use jacketed reactors with temperature control (<10°C) during oxalyl chloride additions to prevent runaway reactions .

- Purification : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Advanced: How can target deconvolution identify novel biological pathways?

Methodological Answer:

- Chemical Proteomics : Use immobilized compound beads to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .

- CRISPR Screening : Perform genome-wide knockout screens in yeast or human cells to identify resistance-conferring genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.